molecular formula C15H10ClFN2O2 B6638861 2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole

2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B6638861
M. Wt: 304.70 g/mol
InChI Key: ULMLAHLTFCTWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as CPOF and is a member of the oxadiazole family. The purpose of

Mechanism of Action

The mechanism of action of CPOF is not fully understood, but studies have shown that it inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. CPOF has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CPOF has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, CPOF has also been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease. CPOF has also been shown to have antifungal and antibacterial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPOF in lab experiments is its relatively simple synthesis method and high yield. CPOF is also relatively stable and can be stored for extended periods of time. However, one limitation of using CPOF in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on CPOF. One area of research could focus on the development of new derivatives of CPOF with improved anti-cancer activity and reduced toxicity. Another area of research could focus on the development of new drug delivery systems for CPOF, which could increase its effectiveness in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of CPOF and its potential applications in various scientific research fields.
Conclusion:
In conclusion, 2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole (CPOF) is a chemical compound that has shown promising potential in various scientific research fields. Its relatively simple synthesis method, high yield, and potential anti-cancer and anti-inflammatory activity make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of CPOF involves the reaction of 3-chlorobenzyl chloride with 2-fluorophenylacetonitrile in the presence of sodium hydride and dimethylformamide. The resulting product is then treated with hydrazine hydrate to form CPOF. The synthesis of CPOF is a relatively straightforward process, and the yield of the final product is high.

Scientific Research Applications

CPOF has been shown to have potential applications in various scientific research fields. One of the most promising applications of CPOF is in the field of cancer research. Studies have shown that CPOF has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. CPOF has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(3-chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O2/c16-11-5-3-4-10(8-11)15-19-18-14(21-15)9-20-13-7-2-1-6-12(13)17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMLAHLTFCTWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=NN=C(O2)C3=CC(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-5-[(2-fluorophenoxy)methyl]-1,3,4-oxadiazole

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